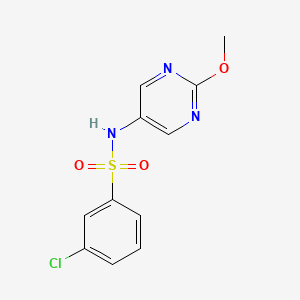

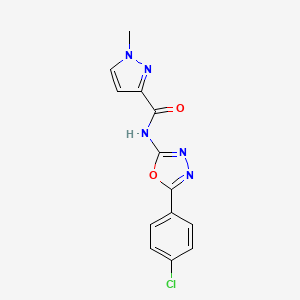

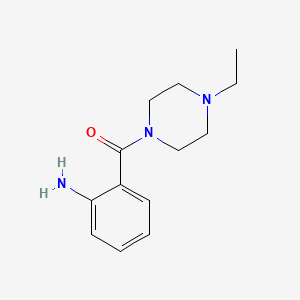

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Pharmacological Research and Drug Development

Compounds with sulfonamide groups, similar to "3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide", are extensively researched in the field of pharmacology. Sulfonamides are known for their broad therapeutic potential, including antibacterial properties. Research in this area focuses on understanding the mechanisms of action, optimizing efficacy, and reducing toxicity. For instance, studies on related sulfonamides have explored their role in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes, which has implications for treating conditions like glaucoma, epilepsy, and certain types of tumors (Carta & Supuran, 2013).

Environmental Science and Pollution Treatment

In environmental science, research into sulfonamide compounds includes their behavior as contaminants and their role in pollution treatment. For example, studies on the occurrence, fate, and behavior of parabens in aquatic environments offer insights into the environmental impact of sulfonamide derivatives and related compounds (Haman, Dauchy, Rosin, & Munoz, 2015). Additionally, enzymatic treatment strategies using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading recalcitrant organic pollutants, highlighting a potential area of application for structurally similar compounds (Husain & Husain, 2007).

Mechanism of Action

Target of Action

This compound contains a methoxypyrimidine moiety , which is a common structural feature in many bioactive compounds.

Mode of Action

Given the presence of the methoxypyrimidine group , it is plausible that the compound could interact with its targets via hydrogen bonding or other types of non-covalent interactions. The exact nature of these interactions and the resulting changes in the target proteins or cells remain to be determined.

Biochemical Pathways

Methoxypyrimidines have been implicated in various biological processes

Properties

IUPAC Name |

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-3-8(12)5-10/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPYIKVUVFIVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

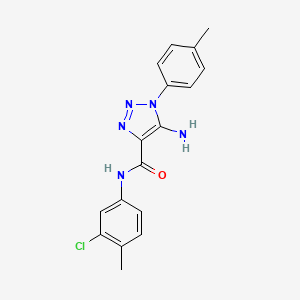

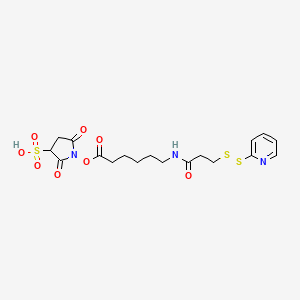

![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)

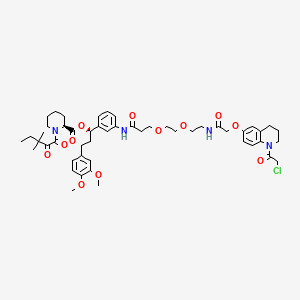

![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)

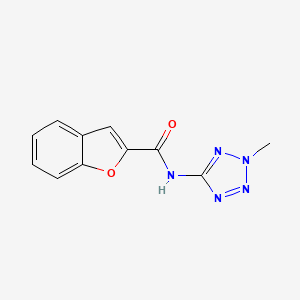

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)

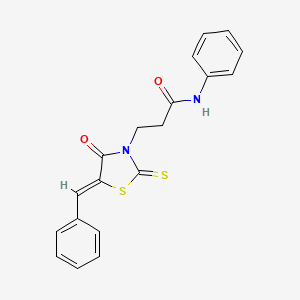

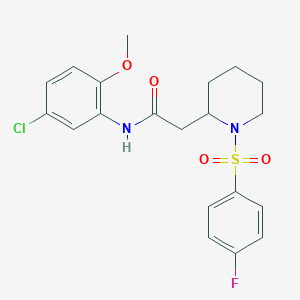

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)